molecular formula C21H25NO3 B027425 Dehydropipernonaline CAS No. 107584-38-3

Dehydropipernonaline

Cat. No.: B027425
CAS No.: 107584-38-3
M. Wt: 339.4 g/mol
InChI Key: KAYVDASZRFLFRZ-PQECNABGSA-N
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Description

Dehydropipernonaline is an amide compound with the molecular formula C21H25NO3 . It is known for its significant biological activities, including cytotoxicity and antifungal properties. This compound is derived from the fruits of plants in the Piperaceae family, such as Piper longum and Piper retrofractum .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydropipernonaline can be synthesized through a series of chemical reactions involving the condensation of piperidine with a benzodioxole derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Dehydropipernonaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides .

Scientific Research Applications

Dehydropipernonaline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of cytotoxic, antifungal, and vasodilating activities. Its ability to target multiple pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

107584-38-3

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,4,8-trien-1-one

InChI

InChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+

InChI Key

KAYVDASZRFLFRZ-PQECNABGSA-N

SMILES

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3

melting_point

98 - 99 °C

Key on ui other cas no.

107584-38-3

physical_description

Solid

Synonyms

dehydropipernonaline
N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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